Amonafide - 69408-81-7

Amonafide

Catalog Number: EVT-259663
CAS Number: 69408-81-7
Molecular Formula: C16H18ClN3O2
Molecular Weight: 319.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) is a synthetic, organic compound belonging to the naphthalimide family of molecules. [, ] It acts as a DNA intercalator and possesses antitumor properties. [] While initially investigated for its potential in treating various solid tumors, its development in this area has been limited. [] Research subsequently shifted towards its application as an antileukemic agent, specifically for secondary and treatment-associated acute myeloid leukemia (AML). []

Synthesis Analysis

Amonafide is synthesized through a multi-step process involving the reaction of substituted naphthalic anhydrides with specific amines. [] One common method utilizes the reaction of 4-nitro-1,8-naphthalic anhydride with N,N-dimethylethylenediamine, followed by reduction of the nitro group to an amine. [] This synthesis can be optimized by employing different catalysts, solvents, and reaction conditions to enhance yield and purity. []

Molecular Structure Analysis

Amonafide consists of a tricyclic naphthalimide ring system with a dimethylaminoethyl side chain attached to the nitrogen atom at position 2. [] The molecule's planar structure, attributed to the conjugated π-electron system within the naphthalimide moiety, facilitates its intercalation between DNA base pairs. []

Chemical Reactions Analysis
  • N-acetylation: Amonafide undergoes N-acetylation at the 5-amino group by the polymorphic enzyme N-acetyltransferase 2 (NAT2), resulting in the formation of N-acetyl amonafide (NAA). [, , ] This metabolic pathway contributes significantly to the variable toxicity profile of amonafide in patients. [, , ]
  • Oxidation: The nitrogen atom within the dimethylaminoethyl side chain is susceptible to oxidation, leading to the formation of an N-oxide metabolite. []
  • Hydrolysis: Certain amonafide derivatives, such as UNBS3157, undergo rapid hydrolysis to yield other active anti-cancer naphthalimides like UNBS5162. []
Mechanism of Action

Amonafide primarily exerts its antitumor activity by interfering with the catalytic cycle of the enzyme topoisomerase II (Topo II). [, , , ]

  • DNA Intercalation: The planar naphthalimide ring system intercalates between DNA base pairs, disrupting DNA replication and transcription. [, , ]
  • Topo II Poisoning: Amonafide acts as a Topo II poison by stabilizing the Topo II-DNA cleavable complex. [, , , ] This stabilization leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells. [, , ]
  • Unique Topo II Interaction: Unlike other Topo II poisons (e.g., etoposide, doxorubicin), amonafide interacts with Topo II in an ATP-independent manner and exhibits high sequence specificity in stimulating DNA cleavage. [, , , ] This unique interaction suggests a distinct mechanism of action compared to classical Topo II inhibitors. [, , , ]

Safety and Hazards

Amonafide exhibits dose-limiting myelosuppression, primarily manifesting as leukopenia and thrombocytopenia. [, , , , , ] This toxicity has been linked to its N-acetylation by NAT2, with fast acetylators experiencing more severe myelosuppression compared to slow acetylators. [, , , ] Other reported adverse effects include nausea, vomiting, skin discoloration, tinnitus, mucositis, and painful skin erythema. [, ]

Applications
  • In vitro studies: Amonafide demonstrates potent cytotoxicity against various human tumor cell lines, including leukemia, breast cancer, prostate cancer, and colon cancer cells. [, , , , ] These studies provide insights into its mechanism of action, structure-activity relationships, and potential for overcoming drug resistance.
  • In vivo studies: Amonafide exhibits antitumor activity in animal models of leukemia, sarcoma, and prostate cancer. [, , , ] These studies aid in understanding its pharmacokinetics, efficacy, and toxicity profile in vivo.
Future Directions
  • Development of less toxic analogues: Designing and synthesizing amonafide analogues with reduced toxicity, potentially by circumventing NAT2 metabolism, represents a promising avenue for future research. [, , , ]
  • Combination therapies: Exploring amonafide's synergistic potential in combination with other anticancer agents, particularly in the context of leukemia and cancers with high MDR expression, could lead to improved therapeutic outcomes. [, ]
  • Targeted drug delivery: Developing novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could enhance amonafide's efficacy and minimize off-target toxicity. []
  • Further mechanistic studies: Investigating the precise molecular mechanisms underlying amonafide's unique interaction with Topo II and its effects on cell cycle regulation and apoptotic signaling pathways could unveil novel therapeutic targets. [, , ]

N-Acetyl Amonafide (NAA)

  • Compound Description: N-acetyl amonafide is a metabolite of Amonafide formed by N-acetylation by the enzyme N-acetyltransferase 2 (NAT2). [, , , , ] It exhibits anticancer activity and acts as a topoisomerase II poison. [, , ] NAA induces higher levels of topoisomerase II covalent complexes compared to Amonafide. []
  • Relevance: N-acetyl amonafide is a key metabolite of Amonafide and its formation significantly influences the drug's toxicity profile. Fast acetylators, who produce more NAA, experience greater myelosuppression. [, , ] This highlights the importance of NAT2 polymorphisms in Amonafide's pharmacogenetics. []

UNBS3157

  • Compound Description: UNBS3157 is a novel amonafide derivative designed to have reduced hematotoxicity compared to amonafide. [] It demonstrates good in vivo anti-tumor activity and is hydrolyzed to UNBS5162 in vivo. [, ] Unlike Amonafide, UNBS3157 does not act as a topoisomerase II poison and doesn't induce p53. []
  • Relevance: UNBS3157 exemplifies an attempt to improve upon Amonafide's therapeutic profile by reducing toxicity while maintaining or enhancing efficacy. The differences in their mechanisms of action further highlight the structural modifications' impact on biological activity. []

UNBS5162

  • Compound Description: UNBS5162 is an active metabolite of UNBS3157 and exhibits potent anti-cancer activity. [] It induces autophagy and senescence in human prostate cancer cells. [] Unlike Amonafide, UNBS5162 does not function as a topoisomerase II poison. []
  • Relevance: While structurally related to Amonafide, UNBS5162 exhibits distinct mechanisms of action, inducing autophagy and senescence rather than topoisomerase II poisoning. [] This suggests that structural modifications can lead to different anticancer activities even within related compounds.

6-Methoxyethylamino-Numonafide (MEAN)

  • Compound Description: MEAN is a numonafide derivative, a class of compounds designed to avoid the toxic acetylation observed with Amonafide. [] It demonstrates similar in vitro anticancer activity and mechanisms as Amonafide, but with significantly reduced toxicity in vivo. []
  • Relevance: MEAN represents a successful attempt to mitigate the toxicity associated with Amonafide metabolism by modifying the molecule to prevent acetylation. This highlights the potential of numonafides as less toxic alternatives to Amonafide. []

6-Amino-Numonafide (AN)

  • Compound Description: AN is a numonafide derivative that avoids the toxic acetylation characteristic of Amonafide. [] Although its in vitro potency and mechanism of action are similar to Amonafide, it requires slightly higher doses for equal efficacy in vivo in short-term dosing models. []
  • Relevance: Similar to MEAN, AN demonstrates the potential of numonafides to retain anticancer activity while circumventing the toxicity associated with Amonafide's acetylation. []

Mitonafide

  • Compound Description: Mitonafide belongs to the naphthalimide family and is structurally similar to Amonafide. [] It is a DNA intercalator and interferes with topoisomerase II. [, ]
  • Relevance: Both Amonafide and Mitonafide share a similar mechanism of action by intercalating DNA and disrupting topoisomerase II activity. [, ] This highlights the common structural features and their impact on targeting topoisomerase II among naphthalimides.

Doxorubicin

  • Compound Description: Doxorubicin is a classical topoisomerase II inhibitor and DNA intercalator used in AML treatment. [, ] It is a substrate for multidrug resistance proteins. [, ]
  • Relevance: Unlike Amonafide, which is not a substrate for multidrug resistance proteins, Doxorubicin's efficacy is limited by these mechanisms. [, ] This difference highlights Amonafide's potential advantage in treating AML, particularly in cases with potential or confirmed multidrug resistance.

Daunorubicin

  • Compound Description: Daunorubicin is a classical topoisomerase II inhibitor used in AML treatment. [, , ] Like Doxorubicin, it is a substrate for multidrug resistance proteins. [, ]
  • Relevance: Compared to Amonafide, Daunorubicin induces a different cell cycle arrest profile and is a substrate for multidrug resistance proteins. [, , ] This distinction makes Amonafide a potentially attractive alternative in AML, especially in cases where MDR is a concern.

Etoposide

  • Compound Description: Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks. [, , , ] It differs from Amonafide in its interaction with topoisomerase II and its cell cycle effects. [, ]
  • Relevance: While both compounds target topoisomerase II, Etoposide and Amonafide exhibit distinct mechanisms of action and induce different cell cycle arrest profiles. [, , ] This difference contributes to the unique features of Amonafide as a topoisomerase II-targeting agent.

Mitoxantrone

  • Compound Description: Mitoxantrone is a topoisomerase II inhibitor and DNA intercalator. [, ] It shares some mechanistic similarities with Amonafide but also exhibits distinct features. []

Properties

CAS Number

69408-81-7

Product Name

Amonafide

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3

InChI Key

UPALIKSFLSVKIS-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N

Solubility

H <1 (mg/mL)
pH 4 acetate buffer ~10 (mg/mL)
pH 9 carbonate buffer < 1 (mg/mL)
0.1 N HC1 ~20 (mg/mL)
0.1 N NaOH < 1 (mg/mL)
10% Ethanol < 1 (mg/mL)
95% Ethanol 5 - 7 (mg/mL)
95% Methanol 5 - 7 (mg/mL)

Synonyms

5-amino-2-(2-dimethylaminoethyl)benzo(de)isoquinolin-1,3-dione
amonafide
benzisoquinolinedione
FA 142
M-FA 142
M-FA-142
MFA 142
MFA-142
nafidimide
NSC 308847
NSC-308847

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.